2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid is a chemical compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoic acid moiety and an oxazole ring. The compound is identified by the CAS number 56894-45-2 and has a molecular formula of with a molecular weight of approximately 279.29 g/mol. Its IUPAC name reflects its complex structure, indicating the presence of both an oxazole and benzoic acid functionalities.
This compound can be synthesized through various chemical reactions involving starting materials such as 2-aminophenol and aldehydes or ketones. It falls under the category of heterocyclic compounds due to the presence of the oxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen. Benzoxazole derivatives, including this compound, are known for their diverse biological activities, making them significant in medicinal chemistry.
The synthesis of 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid typically involves multiple steps:
Recent advancements in synthetic methodologies have introduced nanocatalysts and greener approaches that enhance yields and reduce reaction times. For instance, using magnetic solid acid nanocatalysts has been shown to yield high purity products with minimal environmental impact .
The molecular structure of 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid features a central benzoic acid group attached to an oxazole ring. The oxazole ring contains a methyl group and a phenyl substituent, contributing to its unique properties.
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.29 g/mol |
InChI | InChI=1S/C17H13NO3/c1-11... |
InChI Key | JRPPEUFMIDBONW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC(=N1)C2=CC=CC=C2C(=O)O) |
2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0